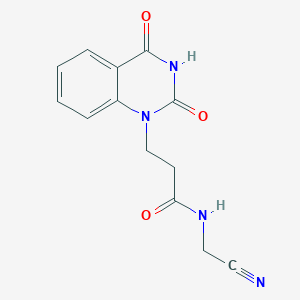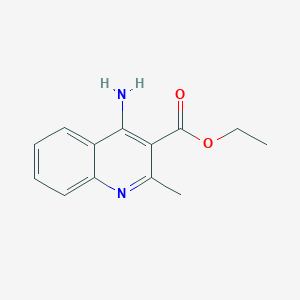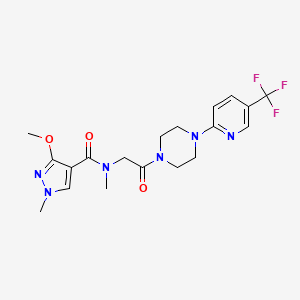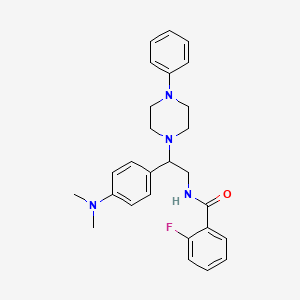
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide, also known as CT-322, is a small molecule inhibitor that targets angiogenesis. Angiogenesis is the process of new blood vessel formation, which is essential for tissue growth and repair, but also contributes to the growth and spread of cancer. CT-322 is a promising drug candidate for cancer therapy and has been the subject of extensive scientific research.
Mécanisme D'action
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide targets the vascular endothelial growth factor (VEGF) pathway, which is a key regulator of angiogenesis. It binds to VEGF and prevents it from activating its receptors on endothelial cells, which are responsible for the formation of new blood vessels. By inhibiting angiogenesis, N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide reduces the blood supply to tumors, which can lead to their regression or inhibition of growth.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide has been shown to have a potent anti-angiogenic effect in preclinical studies. It inhibits the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide also reduces the expression of pro-angiogenic factors, such as VEGF and basic fibroblast growth factor (bFGF), which are overexpressed in many types of cancer. N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in tumor cells, which can lead to their elimination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide for lab experiments is its specificity for the VEGF pathway. It has a high affinity for VEGF and does not affect other growth factors or receptors. This makes it a valuable tool for studying the role of angiogenesis in cancer and other diseases. However, N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide has some limitations, including its high cost and limited availability. It also requires specialized equipment and expertise for its synthesis and purification.
Orientations Futures
There are several future directions for the development of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide and related compounds. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. This can be achieved through structural modifications and formulation strategies. Another direction is the combination of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide with other anti-cancer agents to enhance its therapeutic effect. This can include chemotherapy, radiation therapy, and immunotherapy. Finally, the application of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide in other diseases, such as ocular neovascularization and inflammatory disorders, is an area of active research.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide involves several steps, including the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with cyanomethyl acrylate, followed by the addition of a propanamide group. The final product is obtained through purification and crystallization. The synthesis of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide is a complex process that requires expertise in organic chemistry and chemical engineering.
Applications De Recherche Scientifique
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide has been extensively studied for its potential use in cancer therapy. It works by inhibiting the growth of new blood vessels that supply nutrients and oxygen to tumors. This process, known as angiogenesis, is essential for the growth and spread of cancer cells. N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide has shown promising results in preclinical studies, including in vitro and in vivo experiments.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-6-7-15-11(18)5-8-17-10-4-2-1-3-9(10)12(19)16-13(17)20/h1-4H,5,7-8H2,(H,15,18)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAEUPKZXKRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2811180.png)
![4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2811181.png)
![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)
![5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2811187.png)
![tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2811188.png)



![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)


![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811198.png)
![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2811199.png)